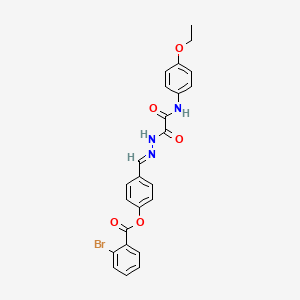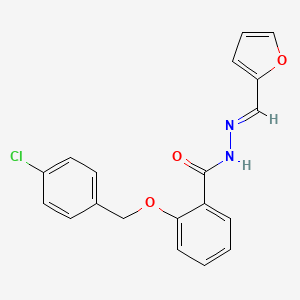
1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen und funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Chlorbenzoylchlorid mit Carbohydrazid, um das Carbohydrazonoyl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2-Naphthyl 4-methylbenzoat umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene, Säuren und Basen können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller oder krebshemmender Eigenschaften.
Medizin: Die Forschung kann ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoat
- 4-BR-2-(2-(((3-Chlorbenzoyl)amino)ac)carbohydrazonoyl)phenyl 4-methylbenzoat
Einzigartigkeit
1-(2-(3-Chlorbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoat ist aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und aromatischen Ringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität, Stabilität und biologische Aktivität aufweisen, was es für spezifische Forschungs- und Industrieanwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
769142-36-1 |
|---|---|
Molekularformel |
C26H19ClN2O3 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H19ClN2O3/c1-17-9-11-19(12-10-17)26(31)32-24-14-13-18-5-2-3-8-22(18)23(24)16-28-29-25(30)20-6-4-7-21(27)15-20/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI-Schlüssel |
NNVQUJCEGFQRAT-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025471.png)
![N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12025476.png)
![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025483.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025504.png)

![5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025516.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12025527.png)
![N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12025540.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12025542.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12025548.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025557.png)
